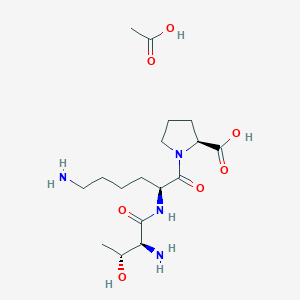

Thr-lys-pro acetate salt

Description

General Context of Biologically Active Peptides in Molecular Research

Peptides are short chains of amino acids, the fundamental building blocks of proteins, linked together by peptide bonds. creative-proteomics.comnih.gov Specifically, those composed of 2 to 50 amino acids are classified as peptides, while longer chains are typically designated as proteins. creative-proteomics.com Within this class of molecules, bioactive peptides are of significant interest in molecular research. These are specific peptide sequences that exert a particular biological effect. nih.gov They are integral to a vast array of physiological processes, functioning as hormones, neurotransmitters, and antimicrobial agents, among other roles. creative-proteomics.com

The appeal of bioactive peptides in research, particularly as potential therapeutic agents, stems from their high specificity, potency, and inherent biocompatibility, which often translates to a favorable safety profile. usmf.mdmostwiedzy.pl Unlike larger, more complex proteins, smaller peptides, such as the tripeptide Thr-Lys-Pro, can exhibit unique biological activities that are a focus of intensive study.

Historical Perspectives on the Discovery and Initial Academic Characterization of Tripeptides

The scientific journey into peptides began with the discovery and characterization of their constituent amino acids. news-medical.net As biochemical techniques advanced, the focus expanded from large proteins to smaller, yet highly active, peptide fragments. A pivotal moment in this field was the discovery in 1970 of Tuftsin, a natural tetrapeptide with the sequence Threonine-Lysine-Proline-Arginine (Thr-Lys-Pro-Arg). usmf.mdbionity.com Tuftsin was identified as a fragment of the heavy chain of immunoglobulin G and was named after Tufts University, where it was discovered. bionity.comwikipedia.org

This discovery spurred further investigation into related sequences, including its fragments. The tripeptide Thr-Lys-Pro, also known as Tuftsin fragment 1-3, emerged from this line of inquiry. usmf.mdnih.gov Research into tripeptides is particularly active because they are often considered to possess an ideal balance of structural complexity and size. researchgate.net They are large enough to allow for specific recognition by biological receptors, yet small enough to have potentially favorable pharmacokinetic properties, such as the ability to penetrate biological membranes. researchgate.netnih.gov

Importance of Specific Amino Acid Sequences in Modulating Biological Processes

The function of any peptide is intrinsically linked to its primary structure—the specific linear arrangement of its amino acids. ebsco.comjpt.com Even a minor alteration to this sequence can dramatically change or even reverse its biological effect. jpt.com The relationship between the tetrapeptide Tuftsin and the tripeptide Thr-Lys-Pro provides a compelling scientific example of this principle.

Tuftsin (Thr-Lys-Pro-Arg) is a well-documented immunostimulatory agent. Its primary role is to bind to specific receptors on phagocytic cells like macrophages and neutrophils, stimulating their migratory, bactericidal, and tumoricidal activities. bionity.comlktlabs.com The C-terminal Pro-Arg dipeptide is considered crucial for this activity. pnas.orgresearchgate.net

In stark contrast, the removal of the single C-terminal arginine residue to form the tripeptide Thr-Lys-Pro abolishes this stimulatory effect. pnas.org Furthermore, research has demonstrated that Thr-Lys-Pro (often referred to as a macrophage/microglial inhibitory factor or MIF in this context) actively inhibits microglial activation and macrophage phagocytosis. usmf.mdnih.govnih.gov Studies have shown it can reduce brain injury volume and improve neurological outcomes in animal models of intracerebral hemorrhage by suppressing the inflammatory response of microglia. nih.govnih.gov This functional reversal highlights the critical importance of each amino acid in a sequence for determining the peptide's interaction with its biological targets.

| Attribute | Thr-Lys-Pro-Arg (Tuftsin) | Thr-Lys-Pro (Tuftsin Fragment 1-3) |

| Primary Function | Immunostimulatory | Immunoinhibitory / Neuroprotective |

| Effect on Macrophages/Microglia | Stimulates phagocytosis and migration. bionity.com | Inhibits activation and phagocytosis. usmf.mdnih.gov |

| Key Research Finding | Augments the immunogenic function of macrophages. researchgate.net | Reduces injury volume in animal models of brain hemorrhage. nih.gov |

| Critical Sequence Moiety | The Pro-Arg sequence at the C-terminus is vital for activity. researchgate.net | The absence of the C-terminal Arginine reverses the activity. pnas.org |

Role of Acetate (B1210297) Salts in Peptide Research and Preparative Methodologies

Synthetic peptides, particularly those containing basic amino acids like the lysine (B10760008) in Thr-Lys-Pro, are typically produced and handled as salts. nih.govambiopharm.com This is a consequence of the standard methods used for peptide synthesis and purification. In modern solid-phase peptide synthesis (SPPS), strong acids, most commonly trifluoroacetic acid (TFA), are used to cleave the completed peptide from its solid support resin. ambiopharm.comgenscript.com The purification process, often reverse-phase high-performance liquid chromatography (RP-HPLC), also frequently uses TFA as a mobile phase modifier. genscript.com

As a result, the final, lyophilized (freeze-dried) peptide is typically isolated as a trifluoroacetate (B77799) salt. However, TFA counter-ions can be problematic for biological research, as they can interfere with assays and exhibit cellular toxicity. nih.govpeptide.co.jp

To circumvent these issues, a process of counter-ion exchange is often employed to replace the TFA with a more biologically compatible and pharmaceutically acceptable ion, such as acetate. peptide.co.jpmdpi.comgoogle.com Acetate is preferred for several reasons: it is less likely to interfere with biological experiments, it is considered safe for clinical applications, and it often yields a physically superior lyophilized product, or "cake". ambiopharm.comgoogle.com Therefore, the compound Thr-Lys-Pro is often supplied as an acetate salt to ensure its stability, purity, and suitability for a wide range of research applications. ontosight.ai

| Counter-Ion | Trifluoroacetate (TFA) | Acetate |

| Origin | Byproduct of standard peptide synthesis (cleavage) and HPLC purification. ambiopharm.com | Introduced via counter-ion exchange post-synthesis. mdpi.com |

| Biological Compatibility | Can be toxic to cells and interfere with biological assays. nih.gov | Generally considered biocompatible and pharmaceutically acceptable. google.comgoogle.com |

| Lyophilized Form | Can result in a "fluffy" or difficult-to-handle product. ambiopharm.com | Typically results in a better, more stable lyophilizate "cake". ambiopharm.com |

| Use Case | Common in early-stage research peptides by default. ambiopharm.com | Preferred for in vivo studies and later-stage drug development. nih.govambiopharm.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H32N4O7 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

acetic acid;(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H28N4O5.C2H4O2/c1-9(20)12(17)13(21)18-10(5-2-3-7-16)14(22)19-8-4-6-11(19)15(23)24;1-2(3)4/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24);1H3,(H,3,4)/t9-,10+,11+,12+;/m1./s1 |

InChI Key |

CAMOYNLKRGRRPP-DNFJNHEJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)N)O.CC(=O)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)N)O.CC(=O)O |

sequence |

TKP |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis and Derivatization of Thr Lys Pro Acetate Salt in Academic Contexts

Evolution and Application of Solid-Phase Peptide Synthesis (SPPS) for Tripeptide Construction

Solid-Phase Peptide Synthesis (SPPS), first developed by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis. mdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. mdpi.compeptide.com The use of excess reagents drives reactions to completion, and purification at each step is simplified to washing and filtration, making it a highly efficient process. luxembourg-bio.com For a tripeptide like Thr-Lys-Pro, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach in academic settings due to its use of milder chemical conditions compared to older Boc/Bzl strategies. luxembourg-bio.comiris-biotech.de

Strategic Protecting Group Chemistries in Thr-Lys-Pro Synthesis

An orthogonal protection strategy is critical for a successful synthesis, ensuring that side-chain protecting groups remain intact while the temporary Nα-amino protecting group is removed at each cycle. peptide.comiris-biotech.de In the Fmoc/tBu strategy for synthesizing Thr-Lys-Pro, specific protecting groups are used for the reactive side chains of Threonine and Lysine (B10760008).

Threonine (Thr): The hydroxyl (-OH) group on the threonine side chain is typically protected with a tert-Butyl (tBu) group. This ether linkage is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acid, such as Trifluoroacetic acid (TFA), during the final cleavage step. iris-biotech.decreative-peptides.com

Lysine (Lys): The ε-amino (-NH2) group of the lysine side chain is nucleophilic and must be protected to prevent branching. The tert-butyloxycarbonyl (Boc) group is the standard choice in Fmoc synthesis. It is highly stable to the base used for Fmoc deprotection but is cleaved by TFA. peptide.com

Proline (Pro): Proline's unique cyclic structure means its side chain is part of the backbone and does not have a reactive functional group requiring protection. chempep.com

The synthesis proceeds by sequentially coupling Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, and finally Fmoc-Thr(tBu)-OH to the resin-bound chain.

Table 1: Protecting Groups in Fmoc-SPPS of Thr-Lys-Pro

| Amino Acid | Side Chain Functional Group | Side Chain Protecting Group (Fmoc/tBu Strategy) | Deprotection Condition |

|---|---|---|---|

| Threonine (Thr) | Hydroxyl (-OH) | tert-Butyl (tBu) | Strong acid (e.g., TFA) iris-biotech.de |

| Lysine (Lys) | ε-Amino (-NH₂) | tert-butyloxycarbonyl (Boc) | Strong acid (e.g., TFA) peptide.com |

| Proline (Pro) | Pyrrolidine Ring | None required | N/A |

Considerations for Resin Selection and Cleavage Protocols

The choice of resin is dictated by the desired C-terminus of the peptide. To produce a C-terminal carboxylic acid, as is standard for Thr-Lys-Pro, a Wang resin or a 2-Chlorotrityl chloride (2-CTC) resin is often employed. peptide.comiris-biotech.de For a short peptide of fewer than 10 amino acids, a resin with a higher substitution level (1.3-2.0 mmol/g) can be utilized effectively. peptide.com

The final step of SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is accomplished using a "cleavage cocktail" consisting of a strong acid, typically Trifluoroacetic acid (TFA), mixed with scavengers. wpmucdn.comthermofisher.com Scavengers are crucial for trapping the highly reactive carbocations (like the tert-butyl cation) that are generated during deprotection, preventing them from modifying sensitive amino acid residues like tryptophan or tyrosine. thermofisher.com For a sequence like Thr-Lys-Pro, a common cleavage cocktail is Reagent B (TFA/Phenol/Water/TIPS 88:5:5:2), which is effective for most peptides. wpmucdn.comthermofisher.com The standard procedure involves treating the peptidyl-resin with the cocktail for 2-4 hours. thermofisher.com

Counterion Management and Its Significance in Research-Grade Peptide Preparation

The final form of a synthetic peptide is not just the amino acid sequence but a salt, where a counterion balances the charge of protonated basic residues. The identity of this counterion is a critical, yet often overlooked, factor that can significantly influence the peptide's properties and its performance in research assays.

Formation and Mitigation of Trifluoroacetate (B77799) (TFA) Salts in Peptide Synthesis

The use of TFA in the cleavage cocktail is the primary reason why synthetic peptides are initially isolated as trifluoroacetate salts. ambiopharm.comresearchgate.netresearchgate.net TFA is a strong acid that effectively cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. wikipedia.org During this process, the free N-terminus and the basic side chain of lysine become protonated, forming ionic bonds with the trifluoroacetate anion (TFA⁻). ambiopharm.comlifetein.com While TFA is also used as an ion-pairing agent to improve separation during purification by reverse-phase high-performance liquid chromatography (RP-HPLC), its presence in the final product can be problematic. genscript.comlifetein.com Residual TFA has been shown to interfere with biological assays, sometimes inhibiting cell proliferation and at other times stimulating it, leading to experimental variability. genscript.comgenscript.com

Mechanisms and Methodologies for Trifluoroacetate to Acetate (B1210297) Exchange

To create a more biocompatible product for research, the TFA counterion is often exchanged for acetate (CH₃COO⁻). Several established methodologies exist for this conversion. researchgate.netmdpi.com

Ion-Exchange Chromatography: This is a robust method where the peptide-TFA salt is dissolved and passed through a column containing a strong anion exchange resin that has been pre-equilibrated with an acetate buffer. peptide.comlibretexts.org The resin has a higher affinity for the TFA⁻ anions, which are retained on the column, while the peptide elutes with the more biocompatible acetate counterion. peptide.com

Repeated Lyophilization: A simpler, though sometimes less complete, method involves dissolving the peptide-TFA salt in a dilute solution of acetic acid (e.g., 1% acetic acid) and then freeze-drying (lyophilizing) the solution. mdpi.com Repeating this process multiple times helps to remove the more volatile TFA as an acid, gradually replacing it with acetate. researchgate.netmdpi.com

RP-HPLC with Acetate Buffers: The peptide can be re-purified using an HPLC system with mobile phases containing acetic acid instead of TFA. lifetein.com The peptide is loaded onto the column, washed extensively with an acetic acid buffer to displace the TFA, and then eluted. lifetein.com

Implications of Counterion Identity on Peptide Behavior in Research Assays

The choice of counterion can have profound effects on a peptide's physical and biological properties. Acetate is generally preferred over TFA for in-vitro and in-vivo studies because it is considered more biocompatible. genscript.comnih.gov

Assay Interference: TFA is known to interfere with various assays. It can inhibit or stimulate cell growth in a dose-dependent manner, potentially leading to false-positive or false-negative results. genscript.comgenscript.com Furthermore, TFA has a strong infrared absorbance band that can overlap with the peptide's amide I band, complicating secondary structure analysis by FTIR spectroscopy. genscript.com

Structural Effects: Counterions can influence a peptide's secondary structure, such as its helicity, and may affect its propensity to form aggregates or fibrils. ambiopharm.comnih.gov While some studies show minimal differences, others report that the counterion can significantly alter conformational stability. nih.govnih.gov

Physical Properties: The salt form can affect the physical characteristics of the lyophilized peptide. Acetate salts often produce a better-formed lyophilized cake, whereas TFA salts can result in a "fluffy" or hard-to-handle powder. ambiopharm.com

For these reasons, the conversion of Thr-Lys-Pro from a TFA salt to an acetate salt is a critical final step in producing a high-quality, reliable reagent for academic research.

Table 2: Comparison of TFA and Acetate Counterions in Peptide Preparations

| Property | Trifluoroacetate (TFA) Salt | Acetate Salt |

|---|---|---|

| Origin | Standard byproduct of SPPS cleavage and HPLC purification. ambiopharm.comresearchgate.net | Obtained via post-synthesis ion exchange or lyophilization procedures. mdpi.compeptide.com |

| Biological Assay Compatibility | Can inhibit or stimulate cell growth; potential for false results. genscript.comgenscript.com | Generally considered more biocompatible and less likely to interfere. genscript.com |

| Spectroscopic Analysis | Interferes with FTIR spectroscopy in the amide I region. genscript.com | No significant interference. |

| Physical Form | Can result in a "fluffy," difficult-to-handle lyophilized powder. ambiopharm.com | Often produces a better, more compact lyophilized cake. ambiopharm.com |

| Structural Influence | May influence secondary structure and aggregation, though effects are peptide-dependent. nih.gov | Considered a more "neutral" counterion regarding structural influence. |

Academic Approaches to Site-Specific Derivatization and Functionalization of Thr-Lys-Pro

Site-specific modification of peptides like Thr-Lys-Pro is a powerful strategy to create probes for studying biological systems. nih.gov By precisely attaching functional groups at specific amino acid residues, researchers can develop tools with tailored properties. This often involves orthogonal protection strategies during solid-phase peptide synthesis, where different protecting groups can be selectively removed to allow for modification at a specific site without affecting the rest of the peptide. peptide.com

Introduction of Fluorogenic Tags for Mechanistic Studies (e.g., related to protease substrates)

The conjugation of fluorogenic tags to peptides is a widely used technique to create substrates for detecting and characterizing protease activity. pnas.org These substrates are typically designed with a fluorophore and a quencher pair. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). rsc.org Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be quantitatively measured. rsc.orgnih.gov

The lysine residue in the Thr-Lys-Pro sequence provides a convenient handle for attaching such tags due to its primary amine side chain. Methodologies for creating fluorogenic protease substrates can involve both solid-phase and solution-phase synthesis approaches. nih.gov

Table 1: Examples of Donor/Acceptor Pairs Used in Fluorogenic Protease Substrates

| Donor Fluorophore | Quencher | Typical Excitation (nm) | Typical Emission (nm) |

|---|---|---|---|

| Mca (7-Methoxycoumarin-4-acetyl) | Dnp (2,4-Dinitrophenyl) | ~325 | ~393 |

| Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | ~336 | ~490 |

This table presents common fluorophore-quencher pairs that can be adapted for labeling peptides like Thr-Lys-Pro to study protease activity. The specific wavelengths can vary depending on the local chemical environment.

Research has shown that elongating existing protease substrate sequences with additional amino acids, such as lysine, can improve the substrate's specificity and kinetic properties for certain enzymes like matrix metalloproteinases (MMPs). researchgate.net For instance, the addition of a lysine residue to a known MMP substrate resulted in a significant increase in the specificity constant (kcat/Km) for several collagenases. researchgate.net This highlights the potential of using the Thr-Lys-Pro sequence as a base for developing highly specific fluorogenic probes.

Strategies for Amide and N-Acetylated Derivatives and Their Research Utility

Modifying the terminal ends of a peptide, such as through C-terminal amidation or N-terminal acetylation, is a common strategy to enhance its biological properties for research purposes. These modifications can protect the peptide from degradation by exopeptidases, thereby increasing its stability and bioavailability in experimental systems. nih.gov

N-Terminal Acetylation: The addition of an acetyl group to the N-terminus of a peptide, such as Thr-Lys-Pro, removes the positive charge of the free amine. This modification can influence the peptide's conformation and its interaction with biological targets. nih.gov N-acetylation is a relatively straightforward process that can be performed during solid-phase peptide synthesis before the final cleavage from the resin. google.com For example, the N-acetylated derivative of the tetrapeptide Ser-Asp-Lys-Pro (Ac-SDKP) is a known specific substrate for the N-terminal active site of angiotensin-converting enzyme (ACE), demonstrating how this modification can confer high specificity. nih.govmedchemexpress.com Research has shown that N-acetylation can significantly increase the proteolytic stability of peptide nanofilaments in human plasma while retaining their susceptibility to cleavage by specific target proteases like MMP-9. nih.gov

C-Terminal Amidation: Replacing the C-terminal carboxylic acid with an amide group removes the negative charge and can also contribute to increased stability against carboxypeptidases. This modification is often achieved by using a specific type of resin during solid-phase synthesis, such as the Rink Amide resin, which directly yields the peptide amide upon cleavage. google.com

The creation of amide and N-acetylated derivatives of the Thr-Lys-Pro tripeptide has been reported to yield compounds with retained or even enhanced biological activities in research settings. google.com

Table 2: Representative Amide and N-Acetylated Peptide Derivatives and Their Research Utility

| Derivative | Modification | Research Utility |

|---|---|---|

| Ac-Thr-Lys-Pro | N-terminal acetylation | Increased proteolytic stability, investigation of enzyme-substrate specificity. nih.govnih.gov |

| Thr-Lys-Pro-NH2 | C-terminal amidation | Enhanced stability against carboxypeptidases, mimics native peptide hormones and neurotransmitters. google.com |

This table provides examples of how terminal modifications of a tripeptide scaffold can be used to create tools for academic research.

These synthetic strategies provide researchers with a versatile toolkit to create specialized derivatives of Thr-Lys-Pro acetate salt, enabling detailed investigations into enzymatic mechanisms and other biological processes.

Molecular Mechanisms of Action and Target Identification Research for Thr Lys Pro Acetate Salt

Investigation of Receptor Binding and Specificity

The initial step in the signaling cascade of most bioactive peptides is their interaction with specific receptors on the cell surface. The binding affinity and specificity of Thr-Lys-Pro for its putative receptors are critical determinants of its biological effects.

Hypothesized Interactions with Cell Surface Receptors and Transporters

It is hypothesized that Thr-Lys-Pro, like many other small peptides, interacts with G protein-coupled receptors (GPCRs), the largest and most diverse group of membrane receptors in eukaryotes. wikipedia.orgkhanacademy.org The binding of a ligand, such as a peptide, to a GPCR initiates a conformational change in the receptor, which in turn activates intracellular signaling pathways. tandfonline.comcreative-diagnostics.comnih.gov

The specific amino acid sequence of Thr-Lys-Pro suggests potential binding characteristics. The positively charged lysine (B10760008) residue could facilitate electrostatic interactions with negatively charged pockets on a receptor surface. The proline residue introduces a conformational rigidity that may be crucial for fitting into a specific binding site. Threonine, with its hydroxyl group, can form hydrogen bonds, further stabilizing the peptide-receptor complex.

In silico docking studies, a computational approach to predict the binding orientation and affinity of a ligand to a receptor, could provide valuable insights into the potential receptor targets for Thr-Lys-Pro. Such studies can model the interactions between the peptide and various known GPCRs to identify the most likely candidates for experimental validation.

| Amino Acid Residue | Potential Role in Receptor Binding |

| Threonine (Thr) | Formation of hydrogen bonds via its hydroxyl group, contributing to binding specificity and stability. |

| Lysine (Lys) | Electrostatic interactions due to its positively charged side chain, potentially anchoring the peptide in a negatively charged binding pocket. |

| Proline (Pro) | Induces a rigid kink in the peptide backbone, which can be critical for the correct orientation and fit within the receptor's binding site. |

Comparative Binding Studies with Structurally Related Peptides (e.g., Substance P and NK1-R)

To contextualize the potential receptor interactions of Thr-Lys-Pro, a comparison with the well-studied peptide Substance P and its receptor, the Neurokinin-1 receptor (NK1-R), is instructive. Substance P is an undecapeptide (a peptide with eleven amino acids) that plays a significant role in pain transmission and inflammation. wikipedia.orgyoutube.com Its receptor, NK1-R, is a classic example of a GPCR. mdpi.comnih.gov

The binding of Substance P to NK1-R is a high-affinity interaction that leads to the activation of intracellular signaling pathways. wikipedia.org Amino acid residues in both the extracellular loops and transmembrane domains of the NK1-R are crucial for this binding. wikipedia.org

In contrast to the larger Substance P, the much smaller tripeptide Thr-Lys-Pro would likely have a different mode of interaction. While it might interact with a GPCR, the binding affinity and specificity would be determined by its unique sequence and conformational properties. It is unlikely that Thr-Lys-Pro would bind to the NK1-R with the same affinity as Substance P, given the significant difference in size and sequence. However, the principles of peptide-receptor interaction, such as the importance of specific amino acid side chains and conformational fit, remain relevant.

| Feature | Substance P | Thr-Lys-Pro (Hypothesized) |

| Size | Undecapeptide (11 amino acids) | Tripeptide (3 amino acids) |

| Receptor | Neurokinin-1 Receptor (NK1-R) | Unknown, likely a GPCR |

| Binding Affinity | High | To be determined; likely lower than Substance P for NK1-R |

| Key Interactions | Involves multiple points of contact across extracellular and transmembrane domains. wikipedia.org | Likely involves fewer contact points, with specificity driven by the three amino acid residues. |

Elucidation of Intracellular Signaling Cascades

Following receptor binding, the signal is transduced across the cell membrane, initiating a cascade of intracellular events. The nature of this cascade determines the ultimate cellular response.

Analysis of Downstream Effectors and Protein Phosphorylation Events

If Thr-Lys-Pro binds to a GPCR, it would likely activate heterotrimeric G proteins, leading to the production of second messengers. tandfonline.comcreative-diagnostics.comnih.gov Depending on the G protein subtype involved (e.g., Gs, Gi, Gq), different downstream pathways could be initiated. wikipedia.orgkhanacademy.org For example, activation of the Gq protein would stimulate phospholipase C, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov These second messengers, in turn, can activate protein kinases, enzymes that add phosphate (B84403) groups to other proteins, thereby altering their activity. youtube.com

Protein phosphorylation is a key mechanism for signal transduction, and identifying which proteins are phosphorylated in response to Thr-Lys-Pro would be a critical step in elucidating its signaling pathway. youtube.com

Role in Modulating Gene Expression and Protein Synthesis in Research Models

The signaling cascades initiated by peptides can ultimately lead to changes in gene expression and protein synthesis. youtube.comnih.gov For example, activated protein kinases can phosphorylate transcription factors, proteins that regulate the transcription of genes. youtube.comresearchgate.net This can lead to the upregulation or downregulation of specific genes, resulting in a change in the cellular proteome and function. nih.gov

In research models, the effect of Thr-Lys-Pro on gene expression could be studied using techniques such as microarray analysis or RNA sequencing. These methods would allow for a global view of the changes in gene transcription following treatment with the peptide. Subsequent analysis of protein levels through techniques like proteomics would confirm whether these transcriptional changes translate to altered protein synthesis. creative-peptides.com

Protein-Peptide Interactions and Conformational Dynamics

The interaction between Thr-Lys-Pro and its target protein(s) is a dynamic process governed by the conformational flexibility of both molecules. The proline residue in Thr-Lys-Pro is known to introduce significant conformational constraints on a peptide chain, which can be crucial for its biological function. researchgate.net

Understanding the conformational dynamics of Thr-Lys-Pro, both in its free state and when bound to a receptor, is essential for a complete picture of its mechanism of action. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations can provide insights into the three-dimensional structure and flexibility of the peptide. nih.govoup.com This information can be used to design more potent and specific analogs of Thr-Lys-Pro for therapeutic applications.

Research on Direct and Indirect Protein Targets of Thr-Lys-Pro

The identification of specific protein targets for Thr-Lys-Pro is a critical step in understanding its mechanism of action. Research into this tripeptide and structurally similar peptides, such as Met-Lys-Pro (MKP), provides insights into its potential binding partners. MKP, a component of casein hydrolysates, is a known inhibitor of the Angiotensin-Converting Enzyme (ACE). nih.govkyushu-u.ac.jp Given the structural similarity, ACE represents a significant potential direct target for Thr-Lys-Pro.

Furthermore, the Thr-Lys-Pro sequence is a core component of the larger heptapeptide (B1575542) Selank (Thr-Lys-Pro-Arg-Pro-Gly-Pro), a compound studied for its anxiolytic and neuroprotective properties. swolverine.com Selank's mechanism is thought to involve the modulation of the GABAergic system and the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF). swolverine.com This suggests that proteins within these neurological pathways could be direct or indirect targets of the Thr-Lys-Pro fragment.

Indirect targets may be identified through downstream effects. For instance, studies on MKP in Alzheimer's disease models revealed changes in immune response-associated processes and a reduction in markers for microglia and reactive astrocytes, indicating that proteins involved in neuroinflammation are indirectly modulated by the peptide's activity. nih.gov

| Potential Target Class | Specific Example(s) | Rationale for Interaction | Potential Downstream Effect |

|---|---|---|---|

| Enzymes | Angiotensin-Converting Enzyme (ACE) | Structural similarity to known ACE inhibitor Met-Lys-Pro (MKP). nih.gov | Modulation of the Renin-Angiotensin System (RAS). |

| Neurotransmitter Systems | GABA Receptors, Serotonin Pathway Proteins | Core sequence of Selank, which modulates these systems. swolverine.com | Regulation of neuronal excitability and mood. |

| Neurotrophic Factor Pathways | TrkB (BDNF Receptor) | Association with Selank's effect on BDNF expression. swolverine.com | Promotion of neuronal survival and plasticity. |

| Immune System Proteins | Cytokine Receptors, Inflammatory Pathway Kinases | Observed anti-inflammatory effects of related peptide MKP. nih.gov | Suppression of glial cell activation and neuroinflammation. |

Impact of Peptide-Protein Interactions on Cellular Processes

The interaction between Thr-Lys-Pro and its protein targets can trigger a cascade of events, influencing various cellular processes. Based on research into related peptides, these interactions can lead to significant physiological outcomes.

Modulation of Inflammatory Responses: The binding of peptides like MKP to their targets can suppress the activation of glial cells (microglia and astrocytes). nih.gov This leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α, thereby mitigating neuroinflammatory processes that are often associated with neurodegenerative conditions. nih.gov

Regulation of Gene Expression: The peptide's influence can extend to the genetic level. Gene expression analysis following administration of MKP in animal models showed downregulation of genes related to cerebral circulation insufficiency, hypoxia, and apoptotic processes. frontiersin.org This suggests that the peptide-protein interaction can initiate signaling pathways that ultimately alter the transcriptional landscape of the cell to promote cell survival and homeostasis.

Influence on Neuronal Function: As a core component of Selank, the Thr-Lys-Pro sequence may be involved in modulating synaptic transmission and plasticity. By potentially interacting with components of the GABAergic and serotonergic systems, the peptide can influence neuronal firing and communication, which underlies its observed effects on stress and cognitive functions. swolverine.com

Control of Metabolic and Biosynthetic Pathways: Peptide-protein interactions are fundamental to regulating metabolism. For example, proline metabolism is closely linked to collagen synthesis and cellular responses to stress. nih.gov The presence of proline in the Thr-Lys-Pro sequence suggests a potential role in modulating pathways related to protein synthesis, cell structure, and stress responses. frontiersin.org

Advanced Target Identification Methodologies in Peptide Research

Identifying the specific molecular targets of peptides like Thr-Lys-Pro is a significant challenge that has been advanced by the development of sophisticated proteomics and genomics techniques. These methods allow for unbiased, proteome-wide screening to pinpoint peptide-protein interactions.

Application of Chemical Proteomics and Label-Free Approaches

Chemical proteomics and label-free technologies provide powerful, contrasting strategies for target deconvolution. rsc.org

Chemical Proteomics relies on modifying the peptide of interest with a reactive or affinity-based tag. mdpi.comnih.gov This "chemical probe" is introduced into a biological system (e.g., cell lysate) where it binds to its target proteins. scienceopen.com The peptide-protein complexes can then be enriched and isolated, often using affinity chromatography (e.g., streptavidin beads for a biotin-tagged probe). mdpi.com Finally, the captured proteins are identified using mass spectrometry. mdpi.comnih.gov This approach offers a direct way to isolate binding partners but requires chemical synthesis of a probe, which may sometimes alter the peptide's original binding properties. youtube.com

Label-Free Approaches bypass the need for peptide modification, thus assessing the interaction of the native compound. rsc.org These methods detect target engagement by measuring changes in the physical properties of proteins across the entire proteome upon peptide binding. youtube.comnih.gov

Thermal Proteome Profiling (TPP): This technique is based on the principle that protein thermal stability changes upon ligand binding. embopress.org Cells or lysates are treated with the peptide, heated across a range of temperatures, and the remaining soluble proteins are quantified by mass spectrometry. A target protein will typically show increased thermal stability (a higher melting temperature) in the presence of its binding peptide. embopress.orgworldpreclinicalcongress.com

Stability of Proteins from Rates of Oxidation (SPROX): This method uses chemical denaturation to assess protein stability. Peptide binding can protect a protein from unfolding in the presence of a chemical denaturant (like urea), which in turn reduces the exposure of methionine residues to oxidation. Changes in oxidation rates, measured by mass spectrometry, can thus reveal target proteins. youtube.com

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| Chemical Proteomics | Uses a tagged peptide probe to capture and identify binding partners. mdpi.comscienceopen.com | Directly isolates binding proteins; high signal-to-noise ratio. | Requires synthesis of a probe; tag may interfere with binding. youtube.com |

| Thermal Proteome Profiling (TPP) | Measures ligand-induced changes in protein thermal stability across the proteome. embopress.org | Label-free (uses native peptide); applicable in living cells; unbiased. rsc.orgworldpreclinicalcongress.com | Indirect method; thermal stabilization may not occur for all interactions. |

| SPROX | Measures ligand-induced changes in protein stability against chemical denaturation via oxidation rates. youtube.com | Label-free; can provide protein domain-level information. youtube.com | Indirect method; relies on the presence of methionine residues. youtube.com |

Utilizing Transcriptomic Profiling for Network-Based Target Prediction

While proteomics methods identify direct binding partners, transcriptomics can reveal the broader functional impact of a peptide and help predict targets through network analysis. This approach operates on the premise that the binding of a peptide to its primary target(s) will trigger signaling cascades that alter the expression of downstream genes. gmo-qpcr-analysis.info

By using techniques like RNA sequencing (RNA-seq) to profile the entire transcriptome of cells treated with Thr-Lys-Pro, researchers can identify all genes that are significantly up- or downregulated. frontiersin.org This gene expression signature provides a functional fingerprint of the peptide's activity.

Bioinformatics and systems biology approaches are then used to analyze this data. By mapping the differentially expressed genes onto known biological pathways and protein-protein interaction networks, it is possible to infer the upstream proteins or pathways that were most likely perturbed by the peptide. nih.govnih.gov This network-based prediction can highlight candidate targets that might be missed by direct binding assays and provides a holistic view of the peptide's cellular mechanism. nih.govsemanticscholar.org For example, transcriptomic analysis of the effects of the related peptide MKP identified the downregulation of genes involved in immune response and hypoxia, pointing toward an interaction with pathways controlling these processes. frontiersin.org

Structure-Activity Relationship (SAR) Studies

Identification of Key Amino Acid Residues for Biological Activity

The biological activity of the Thr-Lys-Pro tripeptide is determined by the specific physicochemical properties of its constituent amino acids: Threonine (Thr), Lysine (Lys), and Proline (Pro).

Lysine (Lys): As a basic amino acid, lysine possesses a long, flexible side chain ending in a primary amino group. At physiological pH, this group is positively charged. This positive charge is frequently critical for biological activity, enabling strong electrostatic interactions with negatively charged pockets or surfaces on target proteins. nih.gov The ability of lysine to form salt bridges and hydrogen bonds is crucial for the initial recognition and stable binding of many peptides to their receptors or enzymes. nih.gov

Proline (Pro): Proline is unique among the standard amino acids because its side chain forms a cyclic structure with its own backbone amine group. technologynetworks.com This rigid structure dramatically restricts the conformational flexibility of the peptide backbone, often inducing a "kink" or a specific turn. nih.gov This structural constraint can be vital for pre-organizing the peptide into the correct conformation for binding to its target, thereby increasing affinity and specificity. frontiersin.org Proline-rich regions are known to be important for mediating protein-protein interactions. nih.govnih.gov

Threonine (Thr): Threonine is a polar, uncharged amino acid with a hydroxyl (-OH) group on its side chain. This hydroxyl group is an excellent hydrogen bond donor and acceptor, allowing it to form specific hydrogen bonds with a target protein, which contributes to binding affinity and selectivity. The stereochemistry of its side chain can also play a role in defining the peptide's three-dimensional structure.

SAR studies would involve systematically replacing each of these residues (e.g., with alanine (B10760859) or an amino acid of different character) and measuring the effect on a specific biological activity. For instance, replacing lysine with a neutral residue like alanine would likely diminish or abolish activity if the positive charge is critical for binding, confirming the importance of the lysine residue. nih.gov Similarly, replacing proline with a more flexible residue like glycine (B1666218) could disrupt the required peptide conformation, leading to a loss of function. nih.gov

| Amino Acid | Abbreviation | Key Side Chain Property | Potential Role in Biological Activity |

|---|---|---|---|

| Threonine | Thr / T | Polar, hydroxyl group | Forms specific hydrogen bonds with the target protein, contributing to binding affinity and selectivity. |

| Lysine | Lys / K | Basic, positively charged | Forms key electrostatic interactions (salt bridges) with negatively charged residues on the target; crucial for molecular recognition. nih.gov |

| Proline | Pro / P | Cyclic, rigid structure | Induces a specific turn or conformation in the peptide backbone, pre-organizing it for optimal binding to the target. nih.gov |

Compound Glossary

| Compound Name | Abbreviation | Description |

|---|---|---|

| Thr-Lys-Pro acetate (B1210297) salt | - | The acetate salt form of the tripeptide Threonyl-Lysyl-Proline. |

| Threonine | Thr / T | A polar amino acid with a hydroxyl group. |

| Lysine | Lys / K | A basic, positively charged amino acid. |

| Proline | Pro / P | A cyclic amino acid that imparts structural rigidity. |

| Met-Lys-Pro | MKP | A tripeptide derived from casein with ACE inhibitory activity. nih.gov |

| Selank | - | A heptapeptide (Thr-Lys-Pro-Arg-Pro-Gly-Pro) with anxiolytic properties. swolverine.com |

| Angiotensin-Converting Enzyme | ACE | An enzyme that plays a key role in the renin-angiotensin system to regulate blood pressure. |

| Brain-Derived Neurotrophic Factor | BDNF | A protein in the brain that supports the survival of existing neurons and encourages the growth of new neurons and synapses. |

| Tumor Necrosis Factor-alpha | TNF-α | An inflammatory cytokine involved in systemic inflammation. |

| Biotin | - | A vitamin often used as an affinity tag in chemical proteomics. |

| Urea | - | A chemical denaturant used in protein stability assays like SPROX. |

| Alanine | Ala / A | A nonpolar, neutral amino acid often used in substitution analysis in SAR studies. |

| Glycine | Gly / G | The simplest amino acid, providing high conformational flexibility to a peptide chain. |

Research Methodologies and Analytical Approaches in the Study of Thr Lys Pro Acetate Salt

Analytical Chemistry in Peptide Research

Analytical chemistry techniques are crucial for confirming the successful synthesis and ensuring the quality of peptide research batches. For Thr-Lys-Pro acetate (B1210297) salt, these methods verify its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides. genscript.combiocat.com The most common mode for peptide analysis is Reverse-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. peptide.com

In a typical analysis of a Thr-Lys-Pro acetate salt sample, the peptide is dissolved in an aqueous solvent and injected onto an HPLC column, commonly a C18 column. peptide.com A gradient of two mobile phases is used for elution:

Mobile Phase A: Water with a small percentage of an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid, TFA). peptide.com

Mobile Phase B: Acetonitrile with the same concentration of the ion-pairing agent. peptide.com

The gradient starts with a high concentration of Mobile Phase A, and the proportion of the more organic Mobile Phase B is gradually increased. This causes molecules to elute from the column in order of increasing hydrophobicity. The peptide and any impurities are detected as they elute, typically by UV absorbance at ~220 nm, where the peptide bond absorbs light. biomatik.com The purity is calculated by integrating the area of the peak corresponding to the target peptide and expressing it as a percentage of the total area of all detected peaks. genscript.compeptide.com

Table 2: Example of an HPLC Purity Report for this compound

| Peak No. | Retention Time (min) | Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 3.45 | 15,234 | 0.41 | Impurity |

| 2 | 12.18 | 3,654,789 | 98.99 | Thr-Lys-Pro |

| 3 | 13.02 | 22,150 | 0.60 | Impurity |

| Total | 3,692,173 | 100.00 |

Mass Spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and primary sequence of a synthesized peptide. biocat.comnih.gov

Molecular Weight Confirmation: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used to determine the molecular mass of the peptide. nih.gov The experimentally measured mass is compared to the theoretical (calculated) mass of Thr-Lys-Pro to verify its identity. The presence of the acetate salt form may be observed depending on the ionization conditions.

Sequence Confirmation: Tandem Mass Spectrometry (MS/MS) is employed to confirm the amino acid sequence. nih.gov In this method, the peptide ion selected in the first stage of mass analysis (the precursor ion) is fragmented, typically by collision-induced dissociation (CID). This fragmentation preferentially breaks the peptide bonds, generating a series of fragment ions. youtube.com The two main series of fragments are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). youtube.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the resulting fragment spectrum, the sequence Thr-Lys-Pro can be unambiguously confirmed. chimia.ch

Table 3: Theoretical MS/MS Fragmentation of Thr-Lys-Pro (Monoisotopic Masses)

| Sequence | b-ion (m/z) | y-ion (m/z) |

|---|---|---|

| Thr | 102.055 | 328.203 (M+H)⁺ |

| Lys | 230.150 | 227.148 |

| Pro | 327.198 | 99.066 |

Future Directions and Emerging Research Avenues for Thr Lys Pro Acetate Salt

Rational Peptide Design and Engineering

A primary focus of future research will be the rational design and engineering of Thr-Lys-Pro to improve its therapeutic and research potential. This involves creating new molecules based on the original tripeptide structure that have enhanced stability, specificity, and delivery characteristics.

Development of Peptidomimetics and Analogs with Enhanced Specificity or Stability

While peptides offer high specificity and a good safety profile, they often suffer from poor metabolic stability and short half-lives in the body. To overcome these limitations, researchers are developing peptidomimetics and analogs of Thr-Lys-Pro. Peptidomimetics are molecules that mimic the structure and function of the original peptide but are not susceptible to the same enzymatic degradation.

Strategies to enhance stability include:

Incorporation of Unnatural Amino Acids: Replacing the natural L-amino acids with D-amino acids or other non-proteinogenic amino acids can make the peptide resistant to proteases.

Backbone Modification: Altering the peptide backbone, for instance by creating N-methylated versions, can protect against enzymatic cleavage.

Cyclization: Creating a cyclic version of the peptide can reduce conformational flexibility, which in turn increases resistance to proteases and can improve binding affinity.

These modifications aim to create analogs of Thr-Lys-Pro that retain or even enhance its biological activity while exhibiting a longer duration of action in a biological system.

| Strategy | Description | Potential Advantage for Thr-Lys-Pro |

| Peptidomimetics | Design of non-peptide molecules that mimic the 3D structure and function of the native peptide. | Improved oral bioavailability and resistance to proteolysis. |

| D-Amino Acid Substitution | Replacement of one or more L-amino acids with their D-isomers. | Increased stability against enzymatic degradation. |

| N-methylation | Addition of a methyl group to the backbone amide nitrogen. | Enhanced proteolytic resistance and membrane permeability. |

| Cyclization | Formation of a cyclic peptide structure through head-to-tail or side-chain linkages. | Increased rigidity, stability, and potentially higher receptor affinity. |

Strategies for Targeted Delivery in Research Applications

For Thr-Lys-Pro to be an effective research tool or therapeutic agent, it must reach its intended biological target. Targeted delivery strategies are being explored to ensure the peptide accumulates at the site of interest, thereby increasing its efficacy and minimizing potential off-target effects.

One of the most promising approaches is the use of nanocarriers. These are microscopic vehicles that can encapsulate the peptide and deliver it to specific cells or tissues. Examples of nanocarriers include:

Liposomes: These are spherical vesicles made of a lipid bilayer that can enclose both hydrophilic and hydrophobic molecules, improving their stability and delivery.

Polymeric Nanoparticles: These are solid polymer-based particles that can be functionalized with targeting ligands to direct them to specific receptors on cell surfaces.

Gold Nanoparticles: These have unique optical properties and are easy to functionalize, making them useful for both delivery and imaging applications.

By conjugating Thr-Lys-Pro to these nanocarriers, researchers can control its distribution within a biological system, leading to more precise and effective action. For instance, the well-known tripeptide RGD (Arginine-Glycine-Aspartic acid) is used to target tumors by binding to integrins on cancer cells. A similar approach could be developed for Thr-Lys-Pro once its specific receptors are identified.

Exploration of Novel Biological Roles and Signaling Pathways

While some biological activities of Thr-Lys-Pro may be known, its full spectrum of roles and the signaling pathways it modulates are likely not fully understood. Future research will delve deeper into its molecular interactions to uncover new functions.

Uncovering Uncharted Molecular Interactions and Mechanisms

Identifying the specific proteins, receptors, and other molecules that Thr-Lys-Pro interacts with is crucial for understanding its mechanism of action. Short peptides can act as signaling molecules that interfere with communication networks within and between cells. Uncovering these interactions can reveal novel therapeutic targets and applications.

Techniques to study these interactions include:

Affinity Chromatography: Using Thr-Lys-Pro as a bait to isolate its binding partners from cell extracts.

Surface Plasmon Resonance (SPR): To measure the binding kinetics between Thr-Lys-Pro and potential target proteins in real-time.

Computational Docking: To predict the binding modes of Thr-Lys-Pro with various protein structures.

Discovering the molecular targets of Thr-Lys-Pro will provide a foundation for understanding its physiological and pathological roles. It is known that short peptides can modulate signaling pathways related to immune responses and cell growth.

Integration with Systems Biology Approaches for Network-Level Understanding

Systems biology offers a holistic approach to understanding the complex web of interactions within a biological system. Instead of studying single components in isolation, systems biology integrates large datasets from genomics, proteomics, and metabolomics to create comprehensive models of biological processes.

By applying a systems biology approach to the study of Thr-Lys-Pro, researchers can:

Identify Perturbed Networks: Analyze how the introduction of Thr-Lys-Pro affects global gene and protein expression patterns to identify the biological networks it influences.

Predict Novel Functions: Use network analysis to formulate hypotheses about the peptide's role in various cellular processes.

Discover Biomarkers: Identify molecular signatures that correlate with the activity of Thr-Lys-Pro, which can be used to monitor its effects.

This approach moves beyond a one-target, one-drug paradigm to a more comprehensive understanding of how Thr-Lys-Pro functions within the intricate cellular machinery.

| Approach | Description | Application to Thr-Lys-Pro Research |

| Proteomics | Large-scale study of proteins. | Identify proteins that physically interact with Thr-Lys-Pro or whose expression levels change upon treatment. |

| Transcriptomics | Study of the complete set of RNA transcripts. | Reveal gene expression changes induced by Thr-Lys-Pro, pointing to affected signaling pathways. |

| Metabolomics | Study of small molecules (metabolites). | Uncover metabolic pathways that are altered by the peptide's activity. |

| Network Analysis | Computational analysis of interaction data. | Integrate multi-omics data to build a network model of Thr-Lys-Pro's mechanism of action. |

Development of Advanced Preclinical Models for Deeper Mechanistic Insight

To accurately study the biological effects of Thr-Lys-Pro and its analogs, it is essential to use preclinical models that closely mimic human physiology. Traditional 2D cell cultures often fail to replicate the complex microenvironment of living tissues. Therefore, the development and use of advanced in vitro models are critical for future research.

Advanced models include:

3D Cell Cultures and Spheroids: These are cell aggregates that grow in three dimensions, allowing for more realistic cell-cell and cell-matrix interactions.

Organoids: These are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of specific organs. Organoids provide a highly relevant platform for studying the effects of peptides on organ-specific functions and diseases.

Organs-on-a-Chip: These are microfluidic devices that contain living cells in a continuously perfused microenvironment, mimicking the physiological conditions of an organ.

These models will allow for more accurate predictions of the in vivo efficacy and potential toxicity of Thr-Lys-Pro-based compounds before moving into animal studies. The FDA Modernization Act 2.0 now allows for alternatives to animal testing, highlighting the importance of these advanced in vitro systems.

Use of Organoid and 3D Culture Systems

The complexity of the in vivo environment, with its intricate cell-cell and cell-matrix interactions, is often poorly replicated in traditional 2D cell culture. The emergence of organoid and 3D culture systems offers a more physiologically relevant context to study the effects of bioactive molecules like Thr-Lys-Pro acetate (B1210297) salt.

Future research will likely focus on the use of immune-competent organoid models to study the effects of this tripeptide. For instance, co-culturing macrophage-like cells within organoids derived from tissues such as the intestine or lung would provide a sophisticated platform to investigate the immunomodulatory effects of Thr-Lys-Pro acetate salt in a tissue-specific context. This approach would allow for a more accurate assessment of how the peptide influences macrophage behavior and subsequent tissue responses.

| Research Question | Proposed 3D Model | Potential Readouts |

| How does this compound modulate macrophage-driven inflammation in a gut-like environment? | Intestinal organoids co-cultured with primary human macrophages. | Measurement of pro-inflammatory and anti-inflammatory cytokine secretion (e.g., IL-6, TNF-α, IL-10), assessment of epithelial barrier integrity, and analysis of macrophage polarization markers. |

| What is the impact of this compound on macrophage infiltration and activity in a tumor microenvironment? | Tumor spheroids co-cultured with tumor-associated macrophages (TAMs). | Quantification of macrophage infiltration into the spheroid, analysis of TAM phenotype (M1 vs. M2), and assessment of tumor cell proliferation and apoptosis. |

| Can this compound influence macrophage-mediated tissue repair and regeneration? | Skin organoids or other tissue-engineered constructs with embedded macrophages. | Evaluation of wound healing rates, collagen deposition, and the expression of growth factors involved in tissue remodeling. |

These advanced 3D culture systems will be instrumental in bridging the gap between in vitro findings and in vivo realities, providing a more comprehensive understanding of the therapeutic potential of this compound.

Application of Gene-Editing Technologies for Target Validation

While Thr-Lys-Pro has been shown to inhibit macrophage functions, the precise molecular targets through which it exerts its effects remain to be fully elucidated. nih.gov Gene-editing technologies, particularly CRISPR-Cas9, offer a powerful tool for the systematic identification and validation of these targets.

Future research will likely employ genome-wide CRISPR screens in macrophage cell lines to identify genes that are essential for the inhibitory activity of this compound. By creating a library of cells with single-gene knockouts, researchers can identify which genetic perturbations render the cells insensitive to the peptide's effects, thereby pinpointing its molecular targets.

Table of Potential Gene Targets for Validation with CRISPR-Cas9:

| Potential Target Class | Specific Gene Examples | Rationale for Investigation |

| G-protein coupled receptors (GPCRs) | GPR183, FPR2 | Many peptides exert their effects by binding to specific GPCRs on the cell surface, initiating intracellular signaling cascades. Identifying the specific receptor for Thr-Lys-Pro is a critical step in understanding its mechanism of action. |

| Ion channels | TRPM2, P2X7 | Ion channels play a crucial role in macrophage activation and signaling. Thr-Lys-Pro could potentially modulate the activity of specific ion channels to inhibit macrophage responses. |

| Cell surface enzymes | CD39, CD73 | Enzymes on the cell surface are involved in regulating extracellular signaling molecules. Thr-Lys-Pro may interact with these enzymes to alter the local signaling environment and suppress macrophage activity. |

| Components of intracellular signaling pathways | NFKB1, STAT3 | The peptide could potentially be internalized and act on intracellular signaling nodes that are critical for macrophage activation, such as the NF-κB or STAT pathways. CRISPR-mediated knockout of key components of these pathways would reveal their involvement in the peptide's mechanism. |

The validation of these targets using CRISPR-Cas9 will not only provide a detailed mechanistic understanding of how this compound functions but will also open up new avenues for the development of more targeted and effective immunomodulatory therapies.

Contributions to Fundamental Biological and Biochemical Sciences

The study of short bioactive peptides like this compound contributes significantly to our fundamental understanding of biological and biochemical processes. nih.gov By acting as precise molecular probes, these peptides allow researchers to dissect complex cellular pathways and regulatory networks.

Probing Fundamental Cellular Processes through Peptide Intervention

The ability of Thr-Lys-Pro to inhibit various macrophage functions, including IgE-dependent cytotoxicity, enzyme release, and chemotaxis, makes it a valuable tool for probing the intricacies of macrophage biology. nih.gov Macrophages are central players in a wide array of physiological and pathological processes, from innate immunity and tissue repair to chronic inflammation and cancer.

By using Thr-Lys-Pro as an inhibitor, researchers can investigate the downstream consequences of macrophage suppression in various contexts. For example, in studies of inflammatory diseases, the application of this peptide can help to elucidate the specific contributions of macrophages to disease progression. Similarly, in the context of cancer biology, it can be used to explore the role of macrophages in tumor growth, angiogenesis, and metastasis.

The specificity of short peptides allows for a more targeted intervention compared to broader-acting pharmacological agents, providing clearer insights into the functions of specific cellular pathways.

Advancing Understanding of Peptide-Based Regulation in Homeostasis and Disease Pathogenesis

The discovery that a tripeptide derived from immunoglobulin G can regulate immune cell function highlights the broader role of endogenous peptides in maintaining homeostasis. nih.gov It is increasingly recognized that peptides are not just the building blocks of proteins but also act as signaling molecules that mediate a wide range of biological processes. researchgate.netnih.gov

The study of Thr-Lys-Pro contributes to a growing body of knowledge on how peptide fragments generated from larger proteins can have distinct and important biological activities. This understanding is crucial for unraveling the complex regulatory networks that govern health and disease.

Further research into the in vivo generation and activity of Thr-Lys-Pro and similar peptides will likely reveal novel mechanisms of immune regulation and provide insights into the pathogenesis of diseases characterized by immune dysregulation, such as autoimmune disorders and chronic inflammatory conditions. This knowledge will be instrumental in the development of new therapeutic strategies that leverage the body's own regulatory mechanisms. nih.govresearchgate.net

Q & A

Q. How should I present conflicting data on this compound’s biological activity in manuscripts?

- Analytical Framework :

- Dose-Dependency Analysis : Determine if discrepancies arise from non-linear pharmacokinetics.

- Batch Variability Check : Compare activity across synthesis batches (purity, counterion stoichiometry).

- Contextualize Findings : Reference guazatine acetate salt studies, where potassium content influenced toxicity profiles .

Q. What statistical models are appropriate for analyzing dose-response data involving acetate salts?

- Recommendations :

- Four-Parameter Logistic (4PL) Model : Fit sigmoidal curves for EC50/IC50 calculations.

- ANOVA with Tukey’s Post Hoc : Compare multiple salt forms (e.g., acetate vs. HCl).

- Outlier Detection : Use Grubbs’ test to exclude anomalous replicates caused by acetate precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.